Extended π-Conjugation Enables Visible-Light Photoinitiation Unattainable with DKE-1
1,9-Diphenylnona-1,3,6,8-tetraen-5-one (DKE-5) exhibits a maximum absorption wavelength (λmax) of 395 nm, a substantial red-shift compared to the simpler analog (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (DKE-1) [1]. This shift is directly attributed to the extended conjugation length. When used in a three-component photoinitiating system (DKE/Iod/TEOA), DKE-5 achieves a double bond conversion exceeding 80% [1].
| Evidence Dimension | Maximum absorption wavelength (λmax) in solution |
|---|---|
| Target Compound Data | 395 nm (DKE-5) |
| Comparator Or Baseline | DKE-1 (shorter bis-chalcone analog) with λmax < 395 nm (exact value not reported for DKE-1, but series red-shifts with conjugation length) |
| Quantified Difference | Red-shift into visible region (395 nm) compared to UV absorption of simpler analog |
| Conditions | UV-Vis spectroscopy in solution; LED irradiation at 405 nm |
Why This Matters
This red-shift enables efficient photoinitiation using low-energy, safer 405 nm LED light sources, whereas shorter-wavelength UV initiators are unsuitable for such systems, making DKE-5 a necessary procurement for visible-light curing applications.
- [1] Li, J., et al. (2023). Synthesis and properties of novel bis-chalcone-based photoinitiators for LED polymerization with photobleaching and low migration. Progress in Organic Coatings, 174, 107237. View Source
